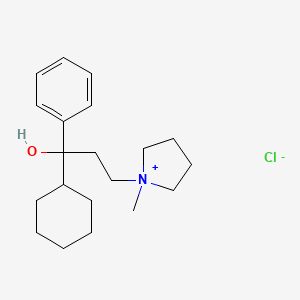
Tricyclamol Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 从历史上看,三环胺用于其对平滑肌的解痉作用。 在动物研究中,它抑制乙酰胆碱 (ACh)、卡巴胆碱、毛果芸香碱和钡的痉挛作用 .
三环胺氯化物: 是一种季铵化合物。 它以结晶形式存在,无味,易溶于水。
准备方法
合成路线: 三环胺氯化物的合成路线尚未得到广泛报道。 它通常通过叔胺前体与氯甲基甲醚的季铵化合成。
反应条件: 具体的反应条件可能有所不同,但季铵化反应通常在温和条件下进行。
工业生产: 关于大规模工业生产方法的信息有限。
化学反应分析
反应性: 三环胺氯化物比较稳定,不会发生广泛的化学转化。
常用试剂和条件: 作为一种季铵化合物,它通常对常用试剂呈惰性。
主要产物: 关于三环胺氯化物化学反应产生的主要产物,文献记载较少。
科学研究应用
Gastrointestinal Disorders
Tricyclamol chloride has been investigated for its potential in treating gastrointestinal conditions characterized by excessive motility. Clinical studies indicate that it effectively decreases gastric contractions, thereby providing symptomatic relief for patients with conditions such as irritable bowel syndrome (IBS) and functional dyspepsia. In a notable study, the drug reduced the frequency and amplitude of gastric contractions in patients within 15-40 minutes of administration .
Neurological Effects
Research has indicated that this compound may have a role in managing drug-induced extrapyramidal symptoms, particularly those associated with antipsychotic medications. It acts as a parasympatholytic agent, potentially mitigating side effects related to dopamine antagonism . A study highlighted its effectiveness in reducing symptoms of drug-induced Parkinsonism, suggesting its utility as an adjunct treatment .
Case Studies
Research Findings
This compound's pharmacological profile suggests several potential applications:
- Spasmolytic Agent : Effective against acetylcholine-induced spasms, making it useful for gastrointestinal disorders.
- Neurological Applications : Potential utility in managing side effects of antipsychotic medications.
- Research Tool : Its properties make it a candidate for further studies into cholinergic modulation and smooth muscle physiology.
作用机制
- 三环胺氯化物发挥作用的确切机制尚不清楚。 由于其季铵结构,它可能涉及与细胞膜或离子通道的相互作用。
相似化合物的比较
类似化合物: 没有与三环胺氯化物有显著相似性的密切相关的化合物。 它的独特结构使其有别于其他季铵化合物。
生物活性
Tricyclamol chloride, also known as elorine chloride, is a compound with notable biological activity, particularly in its spasmolytic effects on smooth muscle. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.
Pharmacological Properties
This compound exhibits several pharmacological effects:
- Spasmolytic Action : Primarily, this compound is recognized for its ability to inhibit smooth muscle spasms. It acts by blocking the spasmogenic effects of neurotransmitters such as acetylcholine (ACh), carbachol, and pilocarpine, making it effective in treating conditions associated with smooth muscle contractions .
- Mechanism of Action : The compound functions as a competitive antagonist at muscarinic receptors, which are critical in mediating the actions of acetylcholine in smooth muscle tissues. This mechanism contributes to its efficacy in managing gastrointestinal and urinary tract spasms .
In Vivo Studies
A study conducted on animal models demonstrated that this compound effectively reduced the incidence of spasms induced by various agents. For instance, administration of tricyclamol was shown to significantly alleviate contractions caused by ACh and other spasmogenic agents .
Clinical Case Studies
- Gastrointestinal Disorders : In a clinical trial involving patients with gastrointestinal disorders, this compound was administered at a dose of 100 mg orally. The results indicated a marked reduction in gastric spasms within 30 minutes post-administration, with patients reporting improved comfort and reduced pain during episodes of spasms .
- Urinary Tract Applications : Another case study focused on patients experiencing bladder spasms. This compound was found to decrease the frequency and intensity of spasms significantly, suggesting its potential utility in managing conditions like overactive bladder syndrome .
Data Table: Summary of Biological Activity
| Study Type | Application | Dosage | Outcome |
|---|---|---|---|
| In Vivo Study | Smooth Muscle Spasms | N/A | Significant reduction in spasms |
| Clinical Trial | Gastrointestinal Disorders | 100 mg orally | Reduced gastric spasms; improved comfort |
| Case Study | Urinary Tract Disorders | N/A | Decreased frequency/intensity of bladder spasms |
属性
CAS 编号 |
3818-88-0 |
|---|---|
分子式 |
C20H32ClNO |
分子量 |
337.9 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |
InChI |
InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |
InChI 键 |
PISKUTGWQHZKIK-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
规范 SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Key on ui other cas no. |
3818-88-0 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















